Nebivolol O-Beta-D-Glucuronide (Mixture of 4 Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structure, which includes a benzisothiazole moiety, a piperazine ring, and an isoindole-dione core. It is often studied for its potential therapeutic effects and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]-1H-isoindole-1,3(2H)-dione involves multiple steps. One common method starts with the preparation of the benzisothiazole derivative, followed by the formation of the piperazine ring. The cyclohexylmethyl group is then introduced through a series of reactions, and finally, the isoindole-dione core is constructed. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. Quality control measures are implemented at each step to maintain the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, alkyl groups, and other nucleophiles/electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives .
Scientific Research Applications
2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Lurasidone: A compound with a similar structure, used as an antipsychotic medication.
Risperidone: Another antipsychotic with structural similarities.
Ziprasidone: Shares the benzisothiazole moiety and is used in the treatment of schizophrenia.
Uniqueness
2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial settings.
Biological Activity
Nebivolol O-Beta-D-Glucuronide is a significant metabolite of nebivolol, a highly selective beta-1 adrenergic receptor antagonist. This compound exhibits unique pharmacological properties, primarily attributed to its ability to enhance nitric oxide (NO) availability, thereby promoting vasodilation. This article delves into the biological activity of Nebivolol O-Beta-D-Glucuronide, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.
Pharmacokinetics
Nebivolol undergoes extensive first-pass metabolism predominantly via glucuronidation and cytochrome P450 pathways. The pharmacokinetics of nebivolol are influenced by genetic polymorphisms in the CYP2D6 enzyme, leading to variations in drug metabolism among individuals. The glucuronidation process yields Nebivolol O-Beta-D-Glucuronide, which retains some pharmacological activity.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 12% (extensive metabolizers), 96% (poor metabolizers) |
Peak Concentration Time | 1.5–4 hours |
Protein Binding | 98% (primarily to albumin) |
Nebivolol O-Beta-D-Glucuronide exerts its biological effects through several mechanisms:
- Beta-1 Adrenergic Receptor Antagonism : The primary action of nebivolol and its glucuronide metabolite is the selective blockade of beta-1 adrenergic receptors, which leads to decreased heart rate and myocardial contractility.
- Nitric Oxide Release : Nebivolol enhances NO production through β3-adrenergic receptor stimulation, leading to vasodilation. This effect is crucial for improving endothelial function and reducing vascular resistance.
- Antioxidative Properties : Studies indicate that nebivolol may reduce oxidative stress by inhibiting the inactivation of NO, contributing to its cardiovascular protective effects.
Clinical Implications
Nebivolol O-Beta-D-Glucuronide has been studied for its potential benefits in treating hypertension and heart failure due to its unique vasodilatory properties. Clinical trials demonstrate that nebivolol improves hemodynamic parameters without significantly affecting heart rate compared to traditional beta-blockers.
Case Studies
- Hypertensive Patients : In a study involving hypertensive patients, treatment with nebivolol resulted in significant reductions in systolic and diastolic blood pressure while maintaining heart rate stability. The vasodilatory effect was attributed to enhanced NO bioavailability.
- Heart Failure : Another study reported that nebivolol administration in patients with heart failure led to improved exercise tolerance and quality of life, highlighting its role beyond mere beta-blockade.
Adverse Effects
While generally well-tolerated, nebivolol can cause side effects such as bradycardia, dizziness, and gastrointestinal disturbances. The incidence of adverse events appears to be lower than that associated with non-selective beta-blockers.
Common Adverse Events
Adverse Event | Incidence (%) |
---|---|
Bradycardia | 2.2 |
Dizziness | 4.1 |
Diarrhea | 3.3 |
Headache | 6.1 |
Properties
Molecular Formula |
C28H33F2NO10 |
---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H33F2NO10/c29-15-3-7-18-13(9-15)1-5-20(38-18)17(32)11-31-12-22(21-6-2-14-10-16(30)4-8-19(14)39-21)40-28-25(35)23(33)24(34)26(41-28)27(36)37/h3-4,7-10,17,20-26,28,31-35H,1-2,5-6,11-12H2,(H,36,37)/t17?,20?,21?,22?,23-,24-,25+,26-,28+/m0/s1 |
InChI Key |
UCVWRMDTTYGOAE-WYHWAAJFSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.